molecular formula C28H32O11 B1253872 Physalin E CAS No. 70241-10-0

Physalin E

Cat. No.: B1253872
CAS No.: 70241-10-0
M. Wt: 544.5 g/mol
InChI Key: YFLAVJCREXGADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physalin E is a naturally occurring secosteroid (C28H32O11) isolated from the plant Physalis angulata . This compound is a member of the physalin class, characterized as 16, 24-cyclo-13, 14-seco withanolides, which are highly oxidized steroids with a complex skeleton resulting from bond cleavage between C-13 and C-14 . Research has highlighted two primary and potent areas of biological activity for this compound. In investigative dermatology, this compound has demonstrated significant topical anti-inflammatory potential . Studies on experimental models of mouse dermatitis showed that this compound potently inhibited both acute and chronic skin inflammation, leading to substantial reductions in ear edema, production of pro-inflammatory cytokines (TNF-α and IFN-γ), and myeloperoxidase activity . These effects were comparable to the steroid dexamethasone and were reversed by a steroid antagonist, suggesting a steroid-like mechanism of action . Furthermore, this compound exhibits broad cytotoxic activity against a panel of human cancer cell lines . Structure-activity relationship analyses indicate that withanolides and physalins possessing specific structural features, including 4β-hydroxy-2-en-1-one and 5β, 6β-epoxy moieties, are potential cytotoxic agents . As a versatile natural product, this compound is a valuable compound for researchers exploring new chemical entities in immunology, oncology, and drug discovery. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

70241-10-0

Molecular Formula

C28H32O11

Molecular Weight

544.5 g/mol

IUPAC Name

5,14,16-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone

InChI

InChI=1S/C28H32O11/c1-22-10-16-24(3)28-18(22)19(31)27(39-28,36-11-13(22)20(32)37-16)17-12(6-8-26(28,35)21(33)38-24)23(2)15(30)5-4-7-25(23,34)9-14(17)29/h4-5,12-14,16-18,29,34-35H,6-11H2,1-3H3

InChI Key

YFLAVJCREXGADP-UHFFFAOYSA-N

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7C(CCC6(C(=O)O4)O)C8(C(=O)C=CCC8(CC7O)O)C)OCC2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7C(CCC6(C(=O)O4)O)C8(C(=O)C=CCC8(CC7O)O)C)OCC2C(=O)O3)C

melting_point

305-307°C

physical_description

Solid

Synonyms

physalin E

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Physalin E

Extraction Techniques from Plant Material (e.g., Solvent-Based Extraction)

The initial step in isolating Physalin E involves the extraction of the compound from the plant matrix. This compound has been successfully isolated from the stems and aerial parts of Physalis angulata L. researchgate.net. Various solvent-based extraction techniques are employed for physalins, with methanol (B129727) often being a preferred choice due to its high extraction efficiency pensoft.net.

Common extraction methods include:

Sonication with Methanol: Powdered plant samples, such as P. angulata, are frequently extracted using 90% methanol through sonication, a process typically repeated multiple times to maximize yield nih.gov.

Heating Reflux Extraction: A general approach for extracting total physalins from Physalis species involves grinding plant parts (roots, leaves, or stem-bark) and performing heating reflux extraction with solvents like water or various alcohols (e.g., methanol, ethanol (B145695), 1-propanol, 2-propanol, isobutanol) google.comgoogle.com.

Chloroform/Methanol Mixture: Another reported method involves extracting powdered samples with a chloroform/methanol mixture (2:1, v/v) at elevated temperatures (e.g., 75°C) for a specified duration nih.gov.

Aqueous Extraction: this compound has also been detected in aqueous extracts from the roots of Physalis angulata, indicating its presence and extractability in water-based systems nih.gov.

The choice of solvent and extraction parameters, such as solid-liquid ratio and sonication time, significantly influences the extraction yield of physalins pensoft.net.

Chromatographic Fractionation and Purification Strategies

Following the initial extraction, the crude extract containing this compound undergoes a series of purification steps to separate the target compound from other plant constituents.

Key chromatographic and purification strategies include:

Filtration and Concentration: After extraction, the solvent extracts are typically collected via centrifugation and then passed through a fine membrane filter (e.g., 0.22 mm) to remove particulate matter nih.gov. The filtered extract is often concentrated, for instance, by evaporation google.com.

Alcohol Precipitation: For total physalin enrichment, the concentrated extract can undergo alcohol precipitation, where ethanol is added to achieve a specific alcohol concentration (e.g., 70-80%), followed by filtration to remove precipitates google.com.

Macroporous Resin Chromatography: Macroporous resin (e.g., D101) chromatography is a widely used technique for the purification of total physalins. A gradient elution with ethanol-water mixtures (e.g., 20% to 95% ethanol) is employed, with specific fractions (e.g., 40%-70% ethanol elution) collected for physalin enrichment google.com.

Silica (B1680970) Gel Chromatography: Subsequent separation of steroidal components, including physalins, from enriched fractions is often achieved through further chromatographic steps google.com. Vacuum liquid chromatography (VLC) and thin-layer chromatography (TLC) on silica gel, utilizing solvent systems like hexane-ethyl acetate, are common for fractionation tandfonline.com. TLC can also serve as a purification step tandfonline.comresearchgate.netoup.com.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with mass spectrometry (HPTLC-MS/MS), provides an effective method for characterizing physalins in crude extracts. Silica gel plates developed with solvent systems such as ethyl acetate-toluene-formic acid are used, offering high resolution and sensitivity nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These advanced liquid chromatography techniques are extensively used for both analytical and preparative separation of physalins, including this compound researchgate.netmdpi.comnih.gov.

Advanced Spectroscopic Methods in Structural Confirmation (e.g., 1D and 2D NMR, Mass Spectrometry)

The definitive confirmation of this compound's structure relies on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C NMR): Detailed analysis of one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provides crucial information about the number and types of protons and carbons, their chemical environments, and connectivity within the molecule researchgate.nettandfonline.comufc.brmdpi.comresearchgate.net. The NMR data for this compound are consistent with previously reported literature ufc.br.

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are indispensable for establishing the complete connectivity and relative stereochemistry of complex molecules like this compound.

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons mdpi.comresearchgate.net.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of CH, CH₂, and CH₃ groups mdpi.comresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information, which is vital for establishing the carbon skeleton and quaternary carbons mdpi.comresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximity between protons, allowing for the determination of relative stereochemical assignments researchgate.netmdpi.com.

Mass Spectrometry (MS):

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS/HRESITOF): This technique is critical for determining the precise molecular formula of this compound by measuring its exact mass researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netsci-hub.sersc.org. For this compound (C₂₈H₃₂O₁₁), the monoisotopic mass is 544.19446 Da uni.lu. HRESITOF analysis has reported an m/z of 545.2023 for this compound nih.gov.

Tandem Mass Spectrometry (MS/MS): UPLC-MS/MS and LC-MS/MS are employed for the analysis and quantification of physalins, providing fragmentation patterns that aid in structural elucidation and confirmation nih.govmdpi.comnih.govsci-hub.se. Investigating MS/MS fragmentation behaviors helps in understanding the structural associations and characteristics of different physalins nih.gov. Optimized MS parameters, including capillary voltage, drying gas flow, gas temperature, nebulizer pressure, fragmentor voltage, and skimmer voltage, are set to ensure accurate and sensitive detection sci-hub.se.

These combined spectroscopic approaches provide a robust framework for the unambiguous identification and structural confirmation of this compound.

Biosynthetic Pathways and Regulation of Physalins

Enzymatic Reactions and Molecular Mechanisms of Physalin Skeleton Modifications

Sterol Δ24-Isomerase (24ISO) Activity

Sterol Δ24-Isomerase (24ISO) plays a pivotal role in channeling precursors towards physalin biosynthesis. In Physalis angulata, a specific gene, Pa24ISO, has been identified and functionally analyzed, demonstrating its involvement in this pathway wikipedia.orgresearchgate.netguidetoimmunopharmacology.orgnih.gov. This enzyme catalyzes the isomerization of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol (B1221264) wikipedia.orgresearchgate.netguidetoimmunopharmacology.org. This step represents a crucial branching point, as 24-methylenecholesterol can otherwise be channeled towards brassinolide (B613842) biosynthesis via campesterol (B1663852), catalyzed by sterol side chain reductase 1 (SSR1) researchgate.netguidetoimmunopharmacology.org.

Experimental evidence, including heterologous expression in yeast, confirmed that Pa24ISO effectively converts 24-methylenecholesterol to 24-methyldesmosterol wikipedia.orgresearchgate.netguidetoimmunopharmacology.org. Furthermore, studies utilizing virus-induced gene silencing (VIGS) in P. angulata showed that down-regulation of Pa24ISO led to a reduction in the levels of 24-methyldesmosterol and physalin B, concurrently with an increase in campesterol content wikipedia.orgresearchgate.netguidetoimmunopharmacology.org. This demonstrates a direct role for 24ISO in directing metabolic flux towards physalin production. wikipedia.orgresearchgate.netguidetoimmunopharmacology.org.

Table 1: Impact of Pa24ISO Silencing on Metabolite Levels in Physalis angulata wikipedia.orgresearchgate.netguidetoimmunopharmacology.org

MetaboliteEffect of Pa24ISO Silencing
24-MethyldesmosterolReduced levels
Physalin BReduced levels
CampesterolIncreased levels

Desaturation, Methylation, Hydroxylation, and Epoxidation Processes

Following the initial skeletal formation, the diversification of physalins occurs through a series of enzymatic modifications, including desaturation, methylation, hydroxylation, and epoxidation nih.govnih.govnih.govmdpi.comthegoodscentscompany.comwikipedia.org. These reactions introduce various functional groups and alter the saturation levels of the physalin skeleton, contributing to the wide array of identified physalin derivatives nih.govnih.govnih.govmdpi.comthegoodscentscompany.comwikipedia.org. For instance, epoxidation and hydroxylation of physalin B have been proposed to yield intermediates that undergo further transformations nih.govwikipedia.org. The specific quantity and distribution of these functional groups are key determinants of the distinct structures of different physalins nih.gov.

Cyclization, Chain Elongation, and Glycosylation Events

Further structural complexity in physalins is achieved through cyclization, chain elongation, and glycosylation events nih.govnih.govnih.govmdpi.comthegoodscentscompany.comwikipedia.org. Cyclization reactions are particularly important in the final stages of physalin synthesis, leading to the formation of characteristic cyclic structures nih.govnih.govnih.govwikipedia.org. The physalin skeleton itself is a complex secosteroid incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with a δ-lactone nih.govwikipedia.org. Specific cyclization events, such as those between C-11 and C-15, have been proposed to lead to intermediates like physalin IX nih.govwikipedia.org. Glycosylation, the attachment of sugar moieties, is another biochemical reaction that modifies physalin skeletons, further contributing to their structural diversity nih.govnih.govnih.govwikipedia.org.

Transcriptomic and Metabolomic Approaches in Pathway Elucidation

The elucidation of physalin biosynthetic pathways, which have historically been largely unknown, has been significantly advanced by integrative omics approaches, particularly transcriptomics and metabolomics nih.govnih.govmdpi.commdpi.com. These techniques provide complementary information to link genes to metabolites and to identify novel components of biosynthetic pathways mdpi.com.

Metabolomics, involving the comprehensive analysis of plant metabolites, has been instrumental in identifying the structural diversity of physalins. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) have been used to detect and characterize numerous physalin metabolites nih.govnih.govmdpi.com. For example, studies have identified 58 different physalin metabolites from P. alkekengi calyxes and berries, providing a rich dataset for pathway analysis nih.govnih.govmdpi.com.

Transcriptomics, through RNA sequencing, has been employed to mine for biosynthesis and structure modification-related genes involved in physalin production nih.govnih.govmdpi.com. By correlating gene expression levels with metabolite abundance, researchers can infer functional associations between genes and the metabolites they produce mdpi.com. This approach has been crucial in identifying candidate enzymes, such as Pa24ISO, and understanding their regulatory roles within the pathway nih.govwikipedia.orgresearchgate.netguidetoimmunopharmacology.orgnih.gov.

Collectively, transcriptomic and metabolomic profiling enables the dissection of both primary and secondary metabolites, offering insights into the physiological status of plants and helping to establish correlations between chemical composition and biosynthesis nih.govmdpi.com. These integrated omics strategies are essential for unwiring the complexities of physalin biosynthesis and discovering new pathway components mdpi.com.

Mechanistic Investigations of Biological Activities of Physalin E

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms

Physalin E demonstrates potent anti-inflammatory effects, notably in models of dermatitis. Topical application of this compound has been shown to inhibit dermatitis induced by 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and oxazolone (B7731731), leading to substantial reductions in ear edema/thickness researchgate.netnih.govufc.br. These effects are comparable to those observed with dexamethasone (B1670325), a synthetic glucocorticoid researchgate.netufc.br.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A key mechanism of this compound's anti-inflammatory action involves the inhibition of pro-inflammatory cytokine production. Studies have shown that this compound significantly inhibits the expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages in a dose-dependent manner researchgate.netnih.gov. TNF-α and IL-6 are crucial pro-inflammatory cytokines that play significant roles in coordinating immune responses and modulating the immune system thermofisher.com. This compound has been observed to reduce TNF-α and IFN-γ levels in a dermatitis model in mice researchgate.net.

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netnih.gov. NF-κB is a critical transcription factor involved in regulating the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6 researchgate.netuna.ac.crfrontiersin.orgmdpi.com. The modulation of this pathway by physalins is a recognized mechanism for their anti-inflammatory activities una.ac.crfrontiersin.org.

Impact on I-kappa B Degradation

The activation of NF-κB typically involves the degradation of its inhibitory protein, I-kappa B (IκB) plos.orgfrontiersin.org. This compound has been shown to reduce the degradation of I-kappa B protein in the cytoplasm researchgate.netnih.gov. By preventing or reducing IκB degradation, this compound maintains NF-κB in its inactive cytosolic state, thereby inhibiting its downstream inflammatory effects researchgate.netnih.govuna.ac.cr.

Regulation of NF-κB p65 Nuclear Translocation

Following IκB degradation, the NF-κB p65 subunit typically translocates from the cytoplasm to the nucleus to initiate gene transcription plos.orgfrontiersin.orgfrontiersin.org. This compound downregulates the nuclear factor-κB (NF-κB) p65 protein in the nucleus, which subsequently inhibits the nuclear translocation of NF-κB researchgate.netnih.gov. This inhibition of p65 nuclear translocation is a direct mechanism by which this compound suppresses the inflammatory response researchgate.netufc.brnih.govfrontiersin.org.

Interaction with Glucocorticoid Receptor Signaling Pathways (e.g., Mifepristone (B1683876) Reversal Studies)

The interaction of this compound with glucocorticoid receptor signaling pathways has been investigated, particularly due to its seco-steroid structure researchgate.netufc.br. In in vivo studies, the anti-inflammatory effects of topically applied this compound on TPA-induced ear edema, myeloperoxidase (MPO) activity, and TNF-α levels were completely reversed by pretreatment with mifepristone (RU486), a known glucocorticoid receptor antagonist researchgate.netnih.govufc.brnih.gov. This suggests a potential involvement of glucocorticoid receptors in its anti-inflammatory action in vivo researchgate.netufc.br.

However, in vitro experiments with macrophage cultures have presented a contrasting view. These studies demonstrated that the anti-inflammatory effects of this compound, such as the inhibition of LPS-induced TNF-α and IL-6 expression and secretion, could not be blocked by mifepristone researchgate.netnih.gov. This indicates that, at least in certain cellular contexts, this compound may exert its anti-inflammatory activities independently of glucocorticoid receptors researchgate.netnih.govnih.gov.

Table 1: Impact of this compound on Inflammatory Markers in TPA-induced Dermatitis

Treatment (Topical)Ear Edema Reduction (%) ufc.brMPO Activity Reduction (%) ufc.brTNF-α Levels Reduction researchgate.netufc.brNF-κB Immunoreactivity Reduction ufc.brfrontiersin.org
This compound (0.125 mg/ear)3347Substantial-
This compound (0.25 mg/ear)3861Substantial-
This compound (0.5 mg/ear)3968SubstantialObserved
Dexamethasone (0.05 mg/ear)4295SubstantialObserved

Inhibition of Myeloperoxidase Activity and Neutrophil Migration

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated RAW 264.7 Cells

CompoundEffect on TNF-α Expression/SecretionEffect on IL-6 Expression/Secretion
This compoundSignificantly inhibited (dose-dependent) researchgate.netnih.govSignificantly inhibited (dose-dependent) researchgate.netnih.gov

In Vitro Cellular Models for Anti-inflammatory Assessment (e.g., LPS-stimulated Macrophages)

In vitro studies have extensively utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages to investigate the anti-inflammatory effects of this compound. Research indicates that this compound significantly inhibits the expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner researchgate.netnih.gov.

The mechanistic basis for these anti-inflammatory effects involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway. This compound has been shown to reduce the degradation of I-kappa B protein in the cytoplasm and subsequently downregulate the nuclear factor-κB (NF-κB) p65 protein in the nucleus. This action effectively inhibits the nuclear translocation of NF-κB, thereby suppressing the production of inflammatory cytokines researchgate.netnih.gov.

Table 1: Effects of this compound on Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)Effect on TNF-α mRNA/ProteinEffect on IL-6 mRNA/ProteinKey MechanismReference
This compound12.5, 25.0, 50.0Significantly reducedSignificantly reducedInhibition of NF-κB pathway researchgate.netnih.gov

In Vivo Animal Models of Dermatitis (e.g., TPA- and Oxazolone-induced)

The anti-inflammatory potential of this compound has also been demonstrated in vivo using experimental models of dermatitis in mice. Topical application of this compound has shown efficacy in both acute and chronic models of dermatitis induced by 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and oxazolone, respectively nih.govresearchgate.netnih.govibict.br.

In these models, this compound significantly reduced indicators of dermal inflammation, including ear edema/thickness, the production of pro-inflammatory cytokines such as TNF-α and interferon-γ (IFN-γ), and myeloperoxidase (MPO) activity researchgate.net. Immunohistochemical analysis further revealed a reduction in TNF and NF-κB levels in the ears of mice treated with this compound (0.5 mg/kg), suggesting the involvement of the NF-κB pathway in its anti-inflammatory actions in vivo nih.gov. It is important to note that while some studies in dermatitis models indicated that this compound's effects were reversed by mifepristone, a steroid antagonist nih.govresearchgate.net, other in vitro studies on LPS-stimulated macrophages reported that its anti-inflammatory effects could not be blocked by mifepristone researchgate.net.

Table 2: Effects of Topically Applied this compound on Experimental Dermatitis in Mice

Model of DermatitisThis compound Dose (mg/ear)Key Anti-inflammatory Effects ObservedReference
TPA-induced acute0.125, 0.25, 0.5Reduced ear edema/thickness, TNF-α, IFN-γ, MPO activity researchgate.netnih.gov
Oxazolone-induced chronic0.125, 0.25, 0.5Reduced ear edema/thickness, TNF-α, IFN-γ, MPO activity researchgate.netnih.gov

Immunomodulatory Properties

Physalins are recognized as pleiotropic molecules capable of interacting with various components involved in the onset and resolution of inflammation, thereby exhibiting immunomodulatory properties nih.gov.

Regulation of Nitric Oxide (NO) Production in Macrophages

This compound contributes to immunomodulation by regulating the production of nitric oxide (NO). It has been observed to reduce NO production in macrophages researchgate.netjapsonline.com. More broadly, various physalins, including Physalin A, B, E, F, and G, are known to inhibit NO production in LPS-stimulated macrophages nih.gov. This pharmacological activity is often associated with the inhibition of nitric oxide synthase (NOS) japsonline.comukdw.ac.id. Studies on withanolides from Physalis angulata have shown significant inhibitory activity on NO production in LPS-activated RAW 264.7 mouse macrophage cell lines, with IC50 values ranging from 0.23 to 9.06 µM for some compounds researchgate.net.

Pre-clinical Antitumor and Cytotoxic Mechanisms (Comparative with other Physalins)

Physalins, as a class of compounds, exhibit notable anti-tumor activity against various tumor cell lines frontiersin.org. While this compound demonstrated activity in sea urchin eggs, one study indicated it had no activity in the tested tumor cell lines researchgate.net. However, other physalins, such as Physalin B and D, have shown considerable cytotoxicity against several cancer cell lines ebi.ac.uk. For instance, Physalin B effectively reduced the viability of human breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D) in a concentration- and time-dependent manner nih.govresearchgate.net.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A key pre-clinical antitumor mechanism observed with physalins is the induction of cell cycle arrest. Physalin B has been demonstrated to induce cell cycle arrest at the G2/M phase in breast cancer cells. This arrest is often accompanied by the promotion of apoptosis through the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases 3, 7, and 9 nih.govresearchgate.net. Similarly, Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer (NSCLC) A549 cells, a mechanism that involves the p38 MAPK/ROS (mitogen-activated protein kinase/reactive oxygen species) pathway thegoodscentscompany.comnih.govacs.org. The ability of physalins to block the cell cycle at specific phases, such as G2/M, highlights their potential as agents that interfere with cancer cell proliferation frontiersin.org.

Table 3: Comparative Effects of Physalins on Cell Cycle Arrest in Cancer Cell Lines

CompoundCell LineCell Cycle Arrest PhaseAssociated MechanismsReference
Physalin BBreast cancer (MCF-7, MDA-MB-231, T-47D), LymphomaG2/MApoptosis via PARP, caspase 3/7/9 cleavage; p53-dependent pathway frontiersin.orgnih.govresearchgate.net
Physalin ANSCLC (A549)G2/Mp38 MAPK/ROS pathway thegoodscentscompany.comnih.govacs.org

Activation of Apoptotic Pathways (e.g., p53-dependent, ROS-mediated mitochondrial pathways)

Physalins are recognized for their ability to activate mechanisms of cell death, including apoptosis. researchgate.netmyfoodresearch.comresearchgate.net While direct detailed mechanistic investigations specifically for this compound regarding p53-dependent or reactive oxygen species (ROS)-mediated mitochondrial apoptotic pathways in cancer cells were not explicitly found in the provided search results, studies on other physalins offer insights into the class's general mechanisms. For instance, Physalin A has been shown to induce mitochondrial apoptotic pathways through p53-Noxa-mediated ROS generation in human melanoma A375–S2 cells. nih.gov It also activates extrinsic apoptotic pathways associated with death receptors by upregulating Fas expression. nih.gov

Physalin F, another prominent physalin, induces cell apoptosis in human renal cancer A498 cells via the ROS-mediated mitochondrial pathway and concurrently suppresses NF-κB activation. frontiersin.org This process involves the accumulation of ROS, which leads to the degradation of Bcl-2 family proteins, specifically Bcl-2 and Bcl-xL. The degradation of these anti-apoptotic proteins results in the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. These events are coupled with the activation of caspase-3 and caspase-9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase. The apoptotic effects induced by Physalin F can be reversed by the presence of antioxidants such as N-acetyl-L-cysteine (NAC) and glutathione (B108866) (GSH), underscoring the critical role of ROS in its mechanism of action.

Interference with Cell Signaling Pathways and Immunomodulation in Cancer Cells

Physalins are versatile molecules that engage with various cell signaling pathways, contributing to their diverse biological effects, including immunomodulation. researchgate.netmyfoodresearch.comresearchgate.net this compound has demonstrated significant immunomodulatory activity, particularly in the context of inflammatory responses. It has been shown to inhibit the expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages in a dose-dependent manner. researchgate.net

The underlying mechanism for this compound's anti-inflammatory effects involves its interference with the nuclear factor-κB (NF-κB) signaling pathway. This compound reduces the degradation of I-kappa B protein in the cytoplasm and downregulates the nuclear NF-κB p65 protein, thereby inhibiting the nuclear translocation of NF-κB. researchgate.net This inhibition of NF-κB nuclear translocation is a key mechanism by which this compound exerts its anti-inflammatory activities in LPS-induced macrophages. researchgate.net In vivo studies further support this, showing that topical application of this compound reduces TNF and NF-κB levels in the ears of mice with dermatitis, indicating the involvement of the NF-κB pathway in its anti-inflammatory action. myfoodresearch.com

Other physalins also exhibit immunomodulatory effects. For instance, Physalins B and F, but not Physalin D, have been shown to inhibit NF-κB activation. researchgate.net Physalins B, F, and G, but not D, also inhibit lymphoproliferation induced by Concanavalin A (Con A). researchgate.net Furthermore, Physalin D has been observed to promote the polarization of macrophages from an M1 to an M2 profile, potentially through the signal transducer and activator of transcription (STAT)-1/6 pathway. researchgate.net Physalin A also contributes to cell signaling interference by inhibiting NF-κB activation through modification of IKKβ and by regulating the Hedgehog signaling pathway, leading to reduced expression of SMO and GLI1/2 proteins and inhibition of mammosphere formation in breast cancer cells. nih.gov Additionally, Physalin A influences the JNK and ERK pathways in prostate cancer cells.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

While Physalis angulata extracts, which contain this compound, have demonstrated cytotoxic effects against human ovary cancer cell lines (SKOV3) and human blood cancer cell lines (HL60) with varying IC50 values depending on the extract preparation (e.g., IC50 for HL60 was 18-23 µg/ml for powder and pasta extracts, and for SKOV3, it was between 93-187 µg/ml for powder extract and 187-375 µg/ml for pasta extract), specific in vitro cytotoxicity profiling with IC50 values solely for purified this compound against a range of cancer cell lines was not explicitly found in the provided search results.

However, other physalins have shown potent cytotoxic activities against various cancer cell lines. For example, Physalins B and F exhibit strong cytotoxic effects with IC50 values often below 2 µM against cell lines such as CORL23 (large cell lung carcinoma), MCF-7 (human breast cancer), 22Rv1 (human prostate cancer), 796-O (human kidney cancer), A-498 (human kidney cancer), ACHN (human kidney cancer), CEM (human leukemia), C4-2B (human prostate cancer), HT1080 (human fibrosarcoma), HeLa (human cervical cancer), HCT-116 (human colorectal cancer), HL-60 (human promyelocytic leukemia), HuCCA-1 (human cholangiocarcinoma), and MOLT-3 (T lymphoblastic leukemia). Physalin F specifically induced significant cytotoxicity in human renal carcinoma A498, ACHN, and UO-31 cells in a concentration-dependent manner, with an IC50 of 1.40 µg/mL for A498 cells, 2.18 µg/mL for ACHN cells, and 2.81 µg/mL for UO-31 cells, showing particular potency in A498 cells. Physalin D also displayed considerable cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.28 to 2.43 µg/mL.

The following table summarizes some reported in vitro cytotoxicity data for other physalins:

CompoundCell LinesIC50 Range (µM)Reference
Physalin BCORL23, MCF-7, 22Rv1, 796-O, A-498, ACHN, CEM, C4-2B, HT1080, HeLa, HCT-116, HL-60, HuCCA-1, MOLT-30.4–15.18
Physalin DCEM, HL-60, K562, HCT-8, MCF-7, MDA-MB-435, MDA-MB-231, PC-3, B160.28–2.43
Physalin FCORL23, MCF-7, A498, ACHN, UO-310.4–2.81

Antiparasitic Activities (Comparative with other Physalins)

Physalins, as a class of compounds, are known for their antiparasitic activities. researchgate.netmyfoodresearch.comsci-hub.se Comparative studies among different physalins have revealed varied potencies and mechanisms against various parasites.

Antileishmanial Effects in In Vitro Macrophage Infection Models

The aqueous extract from the roots of Physalis angulata, which contains this compound, has demonstrated significant antileishmanial activity in vitro. This extract promoted a dose-dependent reduction in the growth of Leishmania (Leishmania) amazonensis promastigotes with an IC50 of 39.5 μg/mL ± 5.1 μg/mL. Furthermore, it showed efficacy against intracellular amastigotes of L. amazonensis in macrophage infection models, achieving an IC50 of 43.4 μg/mL ± 10.1 μg/mL. Importantly, these concentrations were not cytotoxic to mammalian host cells, with an IC50 greater than 4000 μg/mL.

Beyond the extract, individual physalins have also been investigated. Physalins B and F, but not Physalin D, significantly reduced the percentage of Leishmania-infected macrophages and the intracellular parasite number in vitro at concentrations that were non-cytotoxic to the macrophages. Physalin F, in particular, demonstrated an inhibitory concentration of 50% (IC50) of 1.4 µM against L. amazonensis, which is comparable to the activity of amphotericin B (IC50 = 3.0 µM), a standard leishmanicidal drug.

In Vivo Efficacy in Leishmaniasis Animal Models

While Physalis angulata extracts, which contain this compound, have shown promise in in vitro antileishmanial models, direct in vivo efficacy data solely for purified this compound in leishmaniasis animal models was not explicitly found in the provided search results. However, other physalins have demonstrated in vivo efficacy.

Topical treatment with Physalin F significantly reduced both lesion size and parasite load in BALB/c mice infected with Leishmania amazonensis. myfoodresearch.com This suggests the potential for physalins to be effective in treating cutaneous leishmaniasis in vivo.

In Vitro Antimalarial Activity

Specific in vitro antimalarial activity data, such as IC50 values, solely for this compound were not explicitly found in the provided search results. However, other physalins have demonstrated notable antimalarial activity.

Physalins B, D, F, and G, isolated from Physalis angulata, have been investigated for their in vitro antimalarial activities against Plasmodium falciparum. These compounds exhibited varying degrees of activity, with IC50 values ranging from 2.2 to 55 µM.

The following table summarizes the in vitro antimalarial activity of these physalins against Plasmodium falciparum:

CompoundIC50 (µM) against P. falciparumReference
Physalin B2.8 ± 1.20
Physalin D55 ± 0.96
Physalin F2.2 ± 1.16
Physalin G6.7 ± 0.37

In in vivo models, Physalin F, despite having the best in vitro effect, was observed to increase parasitemia levels in Plasmodium berghei-infected mice, likely due to its potent immunosuppressive effects. In contrast, Physalin D, which lacked immunosuppressive effects, was protective in vivo, leading to a reduction in parasitemia and a delay in mortality in P. berghei-infected mice. This highlights that in vitro potency does not always directly translate to in vivo efficacy, especially when immunomodulatory effects are involved.

Antimicrobial Properties (Comparative with other Physalins)

While this compound is part of a class of compounds known for antimicrobial activities, direct detailed mechanistic studies specifically on this compound's antimicrobial properties are not extensively reported in the provided literature. However, other physalins have demonstrated notable antimicrobial effects, offering a comparative perspective on the potential of this compound class.

Physalin D, isolated from Physalis alkekengi, has shown significant antibacterial effects. It exhibits activity against both Gram-positive and Gram-negative bacterial species, as well as Candida species. researchgate.netnih.gov Specifically, Physalin D displayed antibacterial action with Minimum Inhibitory Concentration (MIC) values ranging between 32 and 128 µg/mL, with a stronger effect observed against Gram-positive bacteria. nih.gov Methanol (B129727) extracts containing physalins also showed moderate activity against fungi, while dichloromethane (B109758) extracts and isolated Physalin D had lower antifungal activity. nih.gov

Other physalins, such as Physalin B and Physalin F, have also been reported to possess antibacterial activities. nih.govontosight.ai For example, compounds including Physalin B and Physalin F, isolated from Physalis alkekengi var. franchetii, showed high antibacterial activities against Bacillus subtilis and Escherichia coli. nih.gov

The comparative antimicrobial activities of selected physalins are summarized below:

CompoundSource Plant SpeciesTarget MicroorganismsMIC (µg/mL) / ActivityPubChem CID
Physalin DPhysalis alkekengiGram-positive bacteria32-128 (Antibacterial) nih.govNot found in snippets
Gram-negative bacteria32-128 (Antibacterial) nih.gov
Candida species256-512 (Low antifungal) nih.gov
Physalin BPhysalis alkekengi var. franchetiiBacillus subtilis, Escherichia coliHigh antibacterial activity nih.gov431000 nih.gov
Physalin FPhysalis alkekengi var. franchetiiBacillus subtilis, Escherichia coliHigh antibacterial activity nih.gov49864133 nih.gov

Antiviral Properties (Comparative with other Physalins)

Similar to antimicrobial properties, detailed mechanistic studies specifically on this compound's antiviral activities are not explicitly provided in the search results. However, the physalin class, in general, is recognized for its antiviral potential. redalyc.orgnih.gov

Several other physalins have demonstrated antiviral properties through various mechanisms:

Physalin A has shown promising antiviral activity against Mpox virus (MPXV). Molecular docking studies revealed that Physalin A acts as a potent inhibitor against VP39 2'-O Methyltransferase, a critical viral protein involved in mRNA cap methylation, which is essential for efficient translation of viral proteins and immune evasion. Physalin A exhibited a strong binding affinity to this target (-10.3 kcal/mol), suggesting its potential as a lead compound for antiviral therapies. amazonaws.com

Physalin C has been identified as an inhibitor of the SARS-CoV-2 Mpro (3CL protease), a crucial enzyme involved in viral replication. way2drug.com

Physalin F has demonstrated immunosuppressive effects that can be beneficial in viral contexts. It induces apoptosis of peripheral blood mononuclear cells (PBMCs), which can decrease the spontaneous proliferation and cytokine production associated with Human T-lymphotropic virus type 1 (HTLV-1) infection. medchemexpress.com Physalin F is described as a secosteroid with potent anti-inflammatory and immunomodulatory activities, which are often interconnected with antiviral responses. medchemexpress.com

The comparative antiviral activities and mechanisms of selected physalins are summarized below:

CompoundTarget Virus / MechanismKey FindingsPubChem CID
Physalin AMpox virus (MPXV) VP39 2'-O MethyltransferasePotent inhibitor; strong binding affinity (-10.3 kcal/mol) amazonaws.com44577487 amazonaws.comnih.govuni-freiburg.de
Physalin CSARS-CoV-2 Mpro (3CL protease)Inhibits Mpro activity way2drug.comNot found in snippets
Physalin FHuman T-lymphotropic virus type 1 (HTLV-1)Induces apoptosis of PBMCs, decreases proliferation and cytokine production medchemexpress.com44577488 nih.govnih.govcymitquimica.com

Analytical Methodologies for Physalin E Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for isolating and measuring Physalin E. The choice of technique depends on the required sensitivity, selectivity, and the nature of the research, whether it is for quantification, identification, or metabolic profiling.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or a standard UV detector is a widely used and reliable method for the quantification of physalins. researchgate.net Due to structural similarities across the physalin class, methods developed for compounds like Physalin B and D can be adapted for this compound. pensoft.net These methods offer high sensitivity and are well-suited for analyzing natural product compounds. pensoft.net

The principle of this technique involves separating the components of a mixture on a stationary phase (typically a C18 column) using a liquid mobile phase. As the separated components elute from the column, they pass through a detector that measures their absorbance of UV light. Physalins typically show maximum UV absorption at a wavelength of around 220-225 nm, which is commonly selected for their detection. pensoft.net A DAD detector has the advantage of acquiring the entire UV spectrum for a given peak, which aids in confirming peak purity and identity. pensoft.net

Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of multiple physalins and to resolve them from other matrix components. academicjournals.org A common mobile phase combination for physalin analysis is a gradient of acetonitrile (B52724), methanol (B129727), and water. pensoft.net

Table 1: Example HPLC-DAD/UV Method Parameters for Physalin Analysis

ParameterConditionReference
ColumnAgilent C18 (250mm × 4.6mm; 5µm) researchgate.net
Mobile PhaseGradient of Acetonitrile, Methanol, and Water pensoft.net
Detection Wavelength225 nm pensoft.net
Flow Rate1.0 mL/min academicjournals.org
Column Temperature30°C mdpi.com

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. lcms.cz

In LC-MS/MS, the eluent from the chromatography column is introduced into a mass spectrometer. The molecules are ionized, typically using an electrospray ionization (ESI) source, and the mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z). mdpi.com For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific fragmentation transition for the target analyte. mdpi.com

UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS/MS) is a powerful tool for both identifying unknown physalins and characterizing their structures. nih.govfrontiersin.org This high-resolution mass spectrometry technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments, aiding in structural elucidation. nih.govfrontiersin.org

Table 2: Example UPLC-MS/MS Method Parameters for Physalin Analysis

ParameterConditionReference
ColumnACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) mdpi.com
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water mdpi.com
Ionization ModeElectrospray Ionization (ESI), Positive or Negative researchgate.netmdpi.com
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com
Flow Rate0.3 - 0.4 mL/min mdpi.comnih.gov

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., QuEChERS Method)

Effective sample preparation is critical to remove interfering substances from complex matrices like plant tissues or biological fluids, which can otherwise compromise the accuracy and longevity of the analytical column and detector. pensoft.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique that has been successfully applied to the extraction of physalins from herbal matrices. pensoft.netpensoft.net

The QuEChERS procedure typically involves two main steps:

Extraction and Partitioning : The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile. pensoft.net Salts are added to induce phase separation between the aqueous and organic layers, partitioning the analytes of interest into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. A common combination for plant matrices includes Primary Secondary Amine (PSA) to remove sugars and organic acids, and Graphitized Carbon Black (GCB) to remove pigments and sterols. pensoft.net After vortexing and centrifugation, the cleaned extract is ready for analysis. pensoft.net

This method is advantageous because it is fast, requires minimal solvent, and provides good analyte recovery. pensoft.net

Considerations for Compound Stability in Analytical Procedures

The chemical stability of the target analyte during sample collection, preparation, and analysis is paramount for accurate quantification. Physalins, including Physalin A, contain lactone ring moieties which can be unstable in certain conditions. mdpi.com For instance, preliminary studies on Physalin A showed significant degradation (around 30%) after just 4 hours of incubation in a pH 7.4 buffer solution at 37°C. mdpi.com

This instability necessitates special handling procedures. To prevent degradation of Physalin A in rat plasma, for example, it was found necessary to conduct the plasma separation at 4°C immediately after blood collection. mdpi.com Furthermore, the plasma samples were immediately treated with acetonitrile, and the pH of the supernatant was adjusted to 1.5 with formic acid to enhance stability. mdpi.com Such findings suggest that the stability of this compound should also be carefully evaluated under various pH, temperature, and solvent conditions before and during analysis to ensure the integrity of the results. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) are often performed to identify potential degradation products and to develop a stability-indicating analytical method. researchgate.net

Future Research Directions and Translational Potential

Deeper Elucidation of Molecular Targets and Signaling Networks

Current research indicates that a key mechanism underlying the anti-inflammatory effects of physalin E involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. Studies have shown that this compound can impede the degradation of cytoplasmic I-kappa B protein and reduce the nuclear levels of NF-κB p65 protein, consequently blocking NF-κB translocation into the nucleus. nih.govresearchgate.net This action leads to a decrease in the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net

However, the full spectrum of molecular targets and the intricate signaling networks modulated by this compound remain to be completely defined. Physalins are known for their versatile interactions with various components of the immune and cellular signaling systems, influencing processes like cell death and immunomodulation. nih.govfrontiersin.org Future research should leverage advanced techniques such as high-throughput screening, proteomics, transcriptomics, and phosphoproteomics to systematically identify all proteins and pathways affected by this compound. A comprehensive understanding of these interactions is vital for predicting potential therapeutic applications, identifying off-target effects, and establishing a solid foundation for its development as a therapeutic agent.

Detailed findings on the impact of this compound on specific inflammatory mediators in LPS-stimulated RAW 264.7 cells highlight its influence on the NF-κB pathway:

Inflammatory MediatorEffect of this compound (in LPS-stimulated RAW 264.7 cells)Reference
TNF-α expression and secretionSignificantly inhibited (dose-dependent) nih.govresearchgate.net
IL-6 expression and secretionSignificantly inhibited (dose-dependent) nih.govresearchgate.net
I-kappa B protein degradationReduced nih.govresearchgate.net
NF-κB p65 protein (nuclear)Downregulated nih.govresearchgate.net
NF-κB nuclear translocationInhibited nih.govresearchgate.net

Future studies are needed to validate these findings in a broader range of cell types and relevant in vivo models, and to explore the potential modulation of other signaling cascades.

Investigation of Combinatorial Approaches with Existing Therapeutic Agents

The potential of this compound to modulate key signaling pathways suggests its possible utility in combination therapies. Combining this compound with existing therapeutic agents could offer enhanced efficacy, allow for lower doses of individual components, potentially reducing toxicity, and help circumvent mechanisms of drug resistance.

Studies on other physalins have provided evidence for synergistic interactions. For instance, physalin F has been shown to act synergistically with dexamethasone (B1670325) in suppressing lymphocyte proliferation. mdpi.com While this finding is specific to physalin F, it supports the rationale for exploring similar combinatorial strategies with this compound and conventional drugs used in the treatment of inflammatory conditions or other diseases where this compound shows potential.

Future research should prioritize the investigation of specific combinations of this compound with established therapeutic agents relevant to its observed activities. These studies should assess the combined effects in vitro on cellular models and in vivo using appropriate animal models, evaluating both efficacy and potential for reduced toxicity. Identifying synergistic or additive interactions could accelerate the translational potential of this compound into clinical applications.

Development of Advanced Delivery Systems for Targeted Research Applications

A critical aspect of advancing this compound research and its potential translation is the development of sophisticated delivery systems. Natural compounds can sometimes face challenges related to solubility, stability, and targeted delivery, which can limit their effectiveness in research and therapeutic settings.

Research into targeted drug delivery, particularly to immune cells like macrophages which are relevant to this compound's anti-inflammatory effects, has explored various carrier systems including liposomes, microspheres, nanoparticles, and carbon nanotubes. spandidos-publications.com Strategies utilizing specific receptors on the surface of target cells are also being investigated for active drug targeting. spandidos-publications.com These approaches hold significant promise for improving the research applications of this compound.

Future efforts should focus on the design, formulation, and evaluation of advanced delivery systems tailored for this compound. This includes developing encapsulation methods to enhance its solubility and stability, and exploring targeted delivery strategies using ligands or antibodies to direct this compound to specific cells or tissues of interest. Successful development of such systems would not only improve the efficiency of this compound in research experiments but also be a crucial step towards its potential clinical translation by ensuring optimal delivery to the site of action.

Exploration of Synthetic or Semi-Synthetic Analogs with Enhanced Specificity and Potency

The complex and unique structure of this compound provides an excellent template for medicinal chemistry efforts aimed at developing synthetic or semi-synthetic analogs. Modifications to the core this compound structure could lead to compounds with improved potency, enhanced specificity for particular molecular targets, better pharmacokinetic profiles, and potentially reduced off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically synthesizing analogs with specific structural alterations and evaluating their biological activities, researchers can identify the key functional groups and structural motifs responsible for the desired effects. This knowledge is invaluable for the rational design of novel compounds with optimized properties.

Previous studies on other physalins have highlighted the importance of specific structural features for their biological activities, including their impact on NF-κB activation. nih.gov Synthetic strategies focused on constructing parts of the physalin skeleton and exploring modifications have been reported. nii.ac.jpatlas.jp

Future research should involve the creation of a diverse library of this compound analogs through synthetic and semi-synthetic routes. These analogs should be comprehensively evaluated for their biological activities, their interactions with identified molecular targets, and their pharmacokinetic properties. The ultimate goal is to discover and develop analogs of this compound with superior therapeutic characteristics, paving the way for the creation of new drug candidates based on the physalin scaffold.

Q & A

Q. What gaps in this compound research warrant priority in future studies?

  • Methodological Answer : Focus on:
  • Resistance mechanisms : Long-term exposure models to identify ABC transporter upregulation.
  • Toxicity profiling : Chronic in vivo studies (28-day repeat dose).
  • Biosynthetic pathways : Gene cluster mining in host plants via transcriptomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.